![molecular formula C9H7N3 B2547008 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile CAS No. 1532031-29-0](/img/structure/B2547008.png)
1-Methylimidazo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of 3-aminoimidazo[1,2-a]pyridines using an ionic liquid , and the green synthesis of 1,2-dihydro-pyrimido[1,2-a]-benzimidazole-3-carbonitrile in water under microwave irradiation . These methods highlight the trend towards more environmentally friendly and efficient synthesis techniques, which could potentially be applied to the synthesis of 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been characterized by X-ray crystallography, showing a planar heterocyclic ring system . This suggests that this compound may also exhibit a planar structure, which could influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds containing the imidazo[1,5-a]pyridine moiety can be inferred from reactions involving similar structures. For instance, the synthesis of novel azolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives has been achieved through reactions with heterocyclic amidines . These reactions often involve the formation of new rings and the introduction of various substituents, indicating that this compound could potentially undergo similar transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of related compounds can provide some insights. For example, the crystalline structure of 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile suggests that similar compounds may also crystallize in specific space groups, which can affect their solubility and stability. The use of ionic liquids in synthesis also implies that these compounds might be soluble in such media, which could be relevant for their isolation and purification.
Scientific Research Applications
Organic Synthesis and Catalysis
1-Methylimidazo[1,5-a]pyridine-3-carbonitrile is involved in innovative synthesis methods. For example, aqueous syntheses of methylimidazo[1,2-a]pyridines without deliberate catalyst addition have been reported, highlighting the compound's role in facilitating hydroamination and silver-catalyzed aminooxygenation reactions to produce imidazo[1,2-a]pyridine-3-carbaldehydes (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). Additionally, iron-catalyzed dehydrogenative sp3-sp2 coupling has been realized using 2-arylimidazo[1,2-a]pyridine and acetonitrile, offering a novel approach towards heteroarylacetonitriles and fast access to pharmaceuticals directly from these intermediates (H. Su, Luyao Wang, Honghua Rao, & Hao Xu, 2017).
Corrosion Inhibition
Studies on heterocyclic derivatives have explored their application in corrosion inhibition. For instance, derivatives of this compound have been evaluated for their corrosion inhibition performance and adsorption properties on C-steel surfaces in acidic environments, demonstrating that these compounds effectively inhibit corrosion, with efficiency increasing at higher concentrations (R. A. Abdel Hameed et al., 2020).
Fluorescent Probes for DNA Detection
In the field of biochemistry, novel aminated benzimidazo[1,2-a]quinolines, which can be related to the chemical class of this compound, have been synthesized for potential applications as DNA-specific fluorescent probes. These compounds have shown enhanced fluorescence emission intensity upon binding to ct-DNA, suggesting their utility in molecular biology research (N. Perin et al., 2011).
Green Chemistry
The compound has also been implicated in green chemistry approaches. For example, 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives were synthesized through a water-mediated, microwave-irradiated three-component reaction, highlighting the compound's role in promoting environmentally friendly synthesis methods with excellent yields and reduced environmental impact (Guangmin Liu et al., 2008).
Future Directions
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This suggests that there could be further developments in the synthesis and application of these compounds in the future.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues, which are structurally similar, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .
Mode of Action
Related compounds, such as imidazo[1,2-a]pyridine derivatives, have been utilized in the development of covalent inhibitors . These inhibitors interact with their targets, leading to changes that inhibit the function of the target .
Biochemical Pathways
Related imidazo[1,2-a]pyridine analogues have been used in the treatment of tuberculosis, suggesting that they may affect pathways related to this disease .
Pharmacokinetics
A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Related compounds have shown significant activity against mdr-tb and xdr-tb .
Action Environment
The efficacy of related compounds may be influenced by factors such as the presence of multidrug-resistant strains of tuberculosis .
properties
IUPAC Name |
1-methylimidazo[1,5-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-8-4-2-3-5-12(8)9(6-10)11-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWPOTIFYITNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CN2C(=N1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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